molecular formula C9H5F2NO B1305471 5-(2,5-Difluorophenyl)isoxazole CAS No. 138716-47-9

5-(2,5-Difluorophenyl)isoxazole

Cat. No. B1305471
CAS RN: 138716-47-9
M. Wt: 181.14 g/mol
InChI Key: OLFSZSGTSDWIEW-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)isoxazole is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. The presence of difluorophenyl groups can significantly influence the chemical and physical properties of the molecule, potentially leading to various applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the [3+2] cycloaddition of halogenoximes with alkenes, as demonstrated in the synthesis of 5-fluoroalkyl-substituted isoxazoles, which can be scaled up to multigram quantities . Another method includes the reaction of nitrile oxides with perfluoroalkyl-substituted acrylates . Additionally, the regioselective difluoromethylation of aromatic isoxazoles activated by electron-withdrawing groups has been reported, which could be relevant for the synthesis of 5-(2,5-Difluorophenyl)isoxazole derivatives .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized by various spectroscopic techniques and single-crystal X-ray diffraction . The crystal structure can provide insights into the geometry of the molecule, including bond lengths, bond angles, and torsion angles. Density Functional Theory (DFT) calculations can be used to predict and confirm the molecular structure, as well as to study the electronic properties of the compound .

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions. For instance, the addition of trifluoromethyl groups to isoxazole triflones has been achieved, leading to highly functionalized isoxazoline derivatives . The presence of electron-withdrawing groups on aromatic isoxazoles can facilitate nucleophilic addition reactions, such as difluoromethylation . These reactions can be used to introduce various functional groups into the isoxazole core, altering its reactivity and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of fluorine atoms can increase the lipophilicity and stability of the molecule, which is important for the development of pharmaceuticals and agrochemicals . The electronic properties, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be studied using DFT calculations . These properties are crucial for understanding the reactivity and potential applications of the compound.

Future Directions

Isoxazole derivatives, including “5-(2,5-Difluorophenyl)isoxazole”, continue to attract attention due to their potential in various fields of research and industry. They are part of a large number of drugs and biologically relevant molecules, making them significant in medicinal chemistry . Future research may focus on developing new synthetic strategies and exploring their biological activities .

properties

IUPAC Name

5-(2,5-difluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFSZSGTSDWIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC=NO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304705
Record name 5-(2,5-Difluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Difluorophenyl)isoxazole

CAS RN

138716-47-9
Record name 5-(2,5-Difluorophenyl)isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138716-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,5-Difluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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